molecular formula C6H6F2N2O3 B2843145 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1178153-34-8

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B2843145
CAS No.: 1178153-34-8
M. Wt: 192.122
InChI Key: KOBXYOAENUITRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.

Scientific Research Applications

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

Difluoromethyl-1,3,4-oxadiazoles (DFMOs), which include “3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid”, have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncology and non-oncological diseases . DFMOs act as mechanism-based and essentially irreversible HDAC6 inhibitors . Biochemical data confirm that DFMOs are capable of inhibiting HDAC6 via a two-step slow-binding mechanism .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a difluoromethylating agent under acidic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
  • 3-[5-(Methyl)-1,3,4-oxadiazol-2-yl]propanoic acid
  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Uniqueness

The presence of the difluoromethyl group in 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBXYOAENUITRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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